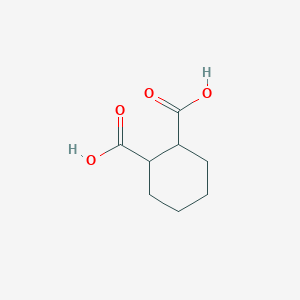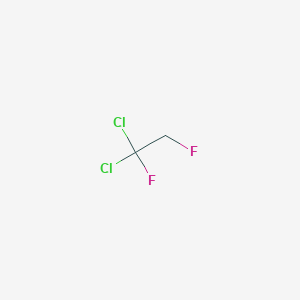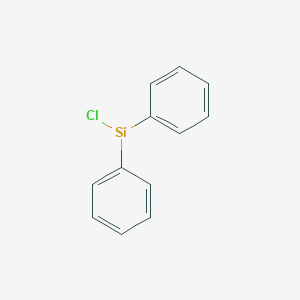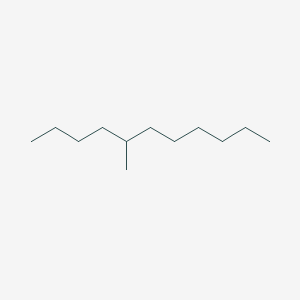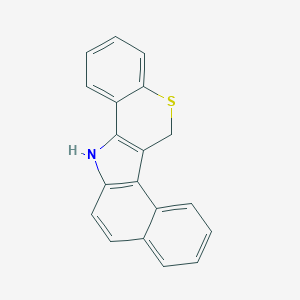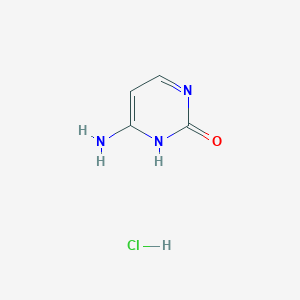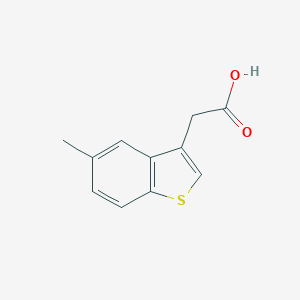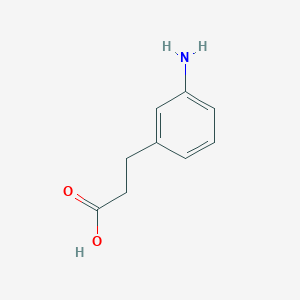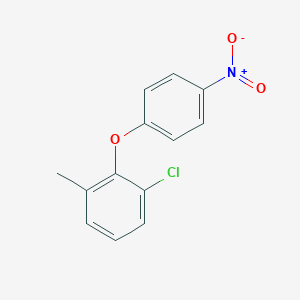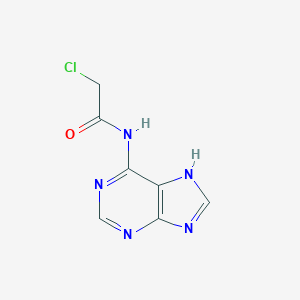
N6-Chloroacetyladenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Chloroacetyladenine, also known as 6-Chloropurine riboside, is a synthetic purine nucleoside analog that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a modified version of adenosine, which is a nucleoside that plays a crucial role in various physiological processes in the human body.
作用机制
The mechanism of action of N6-Chloroacetyladenine involves its conversion to N6-Chloroacetyl-adenosine triphosphate (N6-Cl-ATP) by cellular enzymes. N6-Cl-ATP is incorporated into the DNA of target cells, leading to the inhibition of DNA synthesis. This results in the inhibition of cell growth and induction of apoptosis.
生化和生理效应
N6-Chloroacetyladenine has several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the metabolism of purine nucleosides. This leads to the accumulation of toxic metabolites and inhibition of cell growth. N6-Chloroacetyladenine has also been shown to induce oxidative stress and DNA damage in target cells.
实验室实验的优点和局限性
One of the significant advantages of using N6-Chloroacetyladenine in lab experiments is its ability to inhibit DNA synthesis and induce apoptosis in target cells. This makes it a valuable tool for studying the mechanisms of cell growth and death. However, one of the limitations of using this compound is its potential toxicity to non-target cells, which can lead to unwanted side effects.
未来方向
N6-Chloroacetyladenine has several potential future directions in scientific research. One of the significant areas of research is in cancer therapy, where this compound can be used as a chemotherapeutic agent in combination with other drugs. N6-Chloroacetyladenine can also be used in gene therapy to deliver therapeutic genes to target cells. Additionally, this compound can be used to study the mechanisms of cell growth and death in various physiological processes.
合成方法
The synthesis method of N6-Chloroacetyladenine involves the reaction of 6-chloropurine with ribose under controlled conditions. The reaction is catalyzed by enzymes such as adenosine deaminase and purine nucleoside phosphorylase. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
N6-Chloroacetyladenine has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in cancer research. Studies have shown that N6-Chloroacetyladenine inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been studied for its potential use in gene therapy, where it can be used to deliver therapeutic genes to target cells.
属性
CAS 编号 |
10082-95-8 |
|---|---|
产品名称 |
N6-Chloroacetyladenine |
分子式 |
C7H6ClN5O |
分子量 |
211.61 g/mol |
IUPAC 名称 |
2-chloro-N-(7H-purin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c8-1-4(14)13-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,9,10,11,12,13,14) |
InChI 键 |
KLZFMCBADSEGSF-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
规范 SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
其他 CAS 编号 |
10082-95-8 |
同义词 |
2-Chloro-N-(1H-purin-6-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



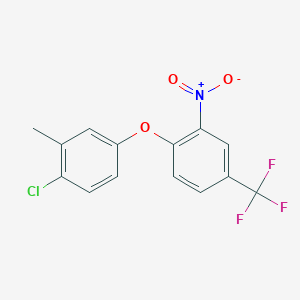
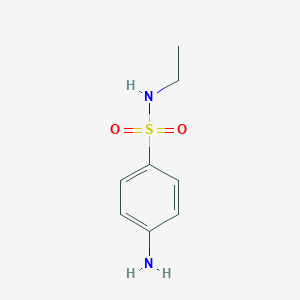
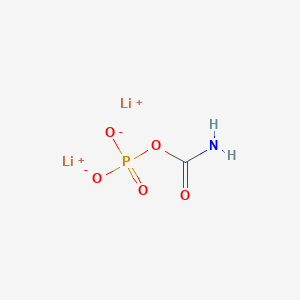
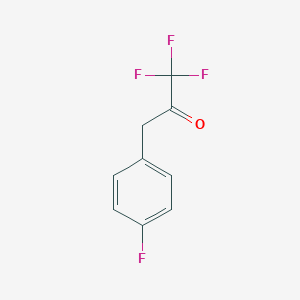
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
